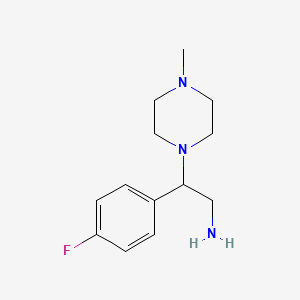

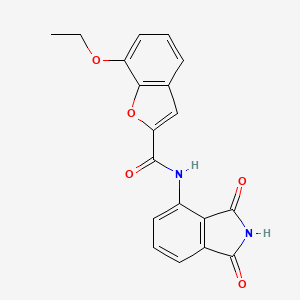

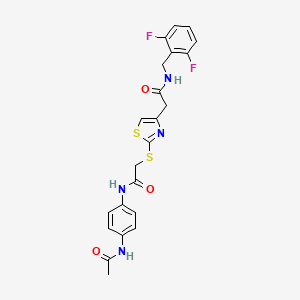

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone is a chemical compound with potential applications in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases.

科学的研究の応用

Synthesis and Biological Activity

The compound is part of research efforts aimed at discovering new molecules with significant bioactivity. Studies have demonstrated the synthesis and evaluation of similar molecules for their potential as selective estrogen receptor modulators (SERMs), antagonists for G protein-coupled receptors, and antimicrobial agents. For instance, research by Palkowitz et al. (1997) on a related compound, Raloxifene, highlighted its potential as a SERM with potent estrogen antagonist properties in breast and uterine tissues while acting as an estrogen agonist in bone tissues and serum lipids (Palkowitz et al., 1997). Similarly, Romero et al. (2012) reported the synthesis and functional evaluation of small molecule antagonists of the NPBWR1 (GPR7) receptor, identifying compounds with subnanomolar potencies (Romero et al., 2012).

Antimicrobial Applications

Compounds structurally related to "(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone" have been synthesized and tested for antimicrobial activities. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest activities against bacteria and fungi (Patel et al., 2011).

Impurity Profile Analysis

The compound's impurity profile and its analogs have been a focus for ensuring the purity and safety of drug substances. Thomasberger et al. (1999) developed a reversed-phase HPLC gradient separation for the impurity profiling of a related oxazolidinone type drug substance, highlighting the importance of characterizing byproducts in the bulk drug substance for the development of therapeutics (Thomasberger et al., 1999).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that lipinski’s rule is followed by these compounds in molecular prediction studies (in-silico) , which suggests that this compound may have good bioavailability.

Result of Action

One of the synthesized derivatives showed significant anti-hiv activity with a selectivity index (si) of 483 and ic50 (053 μM) .

Action Environment

生化学分析

Biochemical Properties

The biochemical properties of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone are not fully understood yet. It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

The cellular effects of this compound are currently under investigation. It is known that thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

特性

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNAEETYSSVKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)

![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)

![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)

![N-(4-fluorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2679849.png)

![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)

![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)